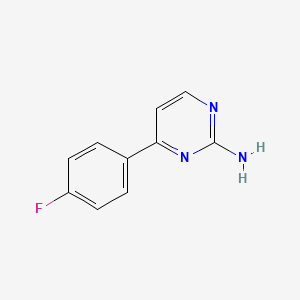

4-(4-Fluorophenyl)pyrimidin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-fluorophenyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3/c11-8-3-1-7(2-4-8)9-5-6-13-10(12)14-9/h1-6H,(H2,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQMEWBCECPRET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC=C2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345515 |

Source

|

| Record name | 4-(4-fluorophenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85979-49-3 |

Source

|

| Record name | 4-(4-Fluorophenyl)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85979-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-fluorophenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 4-(4-Fluorophenyl)pyrimidin-2-amine (CAS No. 85979-49-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-Fluorophenyl)pyrimidin-2-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. This document outlines its chemical properties, synthesis, and key biological activities, supported by experimental data and protocols.

Chemical and Physical Properties

This compound is a substituted pyrimidine derivative. The incorporation of a fluorophenyl group can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

| Property | Value |

| CAS Number | 85979-49-3[1] |

| Molecular Formula | C₁₀H₈FN₃ |

| Molecular Weight | 189.19 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO and methanol |

Synthesis and Experimental Protocol

The synthesis of this compound typically involves the condensation of a suitable precursor with guanidine or a guanidine equivalent. A general synthetic approach is outlined below.

General Synthesis Workflow

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

-

Step 1: Formation of the Enaminone Intermediate. To a solution of 1-(4-fluorophenyl)ethanone (1.0 eq) in an appropriate solvent such as toluene, add dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq). The reaction mixture is heated to reflux for 4-6 hours. Progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude 3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one, which can be used in the next step without further purification.

-

Step 2: Cyclocondensation. The crude enaminone from Step 1 is dissolved in absolute ethanol. To this solution, add guanidine hydrochloride (1.5 eq) and a base such as sodium ethoxide (2.0 eq). The reaction mixture is heated to reflux for 8-12 hours.

-

Step 3: Work-up and Purification. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature and the solvent is evaporated. The residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure this compound.

Biological Activity and Signaling Pathways

Substituted pyrimidines are a well-known class of compounds with a wide range of biological activities, often acting as kinase inhibitors. The specific biological targets of this compound are an active area of research. The general mechanism of action for many pyrimidine-based kinase inhibitors involves competitive binding at the ATP-binding site of the kinase.

Hypothesized Kinase Inhibition Pathway

Caption: Hypothesized competitive ATP binding mechanism of kinase inhibition.

Applications in Research and Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its structural motif is found in a number of compounds investigated for the treatment of various diseases, including cancer and inflammatory disorders. Researchers can utilize this compound as a scaffold for the development of novel kinase inhibitors or as a tool compound for probing the function of specific enzymes.

Safety and Handling

For research use only. Not for human or veterinary use. Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound.

References

Molecular Weight of 4-(4-Fluorophenyl)pyrimidin-2-amine

The molecular weight of 4-(4-Fluorophenyl)pyrimidin-2-amine is 189.19 g/mol .[1][2] This value is derived from its molecular formula, C₁₀H₈FN₃.[1][2]

Chemical Properties Summary

For researchers and drug development professionals, a concise summary of the key chemical properties of this compound is presented in the table below. This compound, also known as 2-Amino-4-(4-fluorophenyl)pyrimidine, is noted for its role as a versatile building block in the synthesis of various medicinal agents, particularly in the development of anti-cancer and anti-inflammatory drugs.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈FN₃ | [1][2] |

| Molecular Weight | 189.19 | [1][2] |

| CAS Number | 85979-49-3 | [1] |

| Appearance | White crystals | [1] |

| Melting Point | 160-167 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| PubChem ID | 605125 | [1] |

| MDL Number | MFCD03407836 | [1][2] |

Experimental Protocols and Signaling Pathways

Detailed experimental protocols for the synthesis and analysis of this compound, as well as its specific applications in modulating signaling pathways, are typically proprietary to the research institutions and pharmaceutical companies conducting the studies. However, the general synthetic approach often involves the condensation of a fluorophenyl-substituted precursor with a pyrimidine ring system.

Caption: A generalized workflow for the screening and validation of a pharmaceutical compound.

References

An In-depth Technical Guide to 4-(4-Fluorophenyl)pyrimidin-2-amine: Structure, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Fluorophenyl)pyrimidin-2-amine, a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. The document details its chemical structure, properties, and a validated synthetic route. Furthermore, it explores the compound's potential biological activities, with a focus on its role as a kinase inhibitor. This guide summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in the field.

Chemical Structure and Properties

This compound belongs to the 2-aminopyrimidine class of compounds, characterized by a pyrimidine ring substituted with an amino group at the 2-position and a 4-fluorophenyl group at the 4-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Synonyms | 2-Amino-4-(4-fluorophenyl)pyrimidine | [1] |

| CAS Number | 85979-49-3 | |

| Molecular Formula | C₁₀H₈FN₃ | [1] |

| Molecular Weight | 189.19 g/mol | [1] |

| Appearance | White crystals | [1] |

| Melting Point | 160-167 °C | [1] |

| SMILES | NC1=NC=CC(C2=CC=C(F)C=C2)=N1 |

Synthesis

The synthesis of this compound is typically achieved through a two-step process involving a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with guanidine.

General Synthetic Scheme

The overall reaction can be depicted as follows:

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of related 2-aminopyrimidine derivatives.[2][3]

Step 1: Synthesis of 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one (Chalcone)

-

Reagents and Materials:

-

4-Fluorobenzaldehyde

-

Acetophenone

-

Ethanol

-

Aqueous Potassium Hydroxide (40% w/v)

-

Stirring apparatus

-

Ice bath

-

-

Procedure:

-

Dissolve equimolar quantities of 4-fluorobenzaldehyde and acetophenone in absolute ethanol in a flask equipped with a magnetic stirrer.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a 40% aqueous solution of potassium hydroxide dropwise to the stirred mixture, maintaining the temperature below 5 °C.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate indicates product formation.

-

Pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Filter the resulting solid, wash thoroughly with cold water until the washings are neutral, and dry the product.

-

Recrystallize the crude product from ethanol to obtain pure 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one.

-

Step 2: Synthesis of this compound

-

Reagents and Materials:

-

1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one (from Step 1)

-

Guanidine hydrochloride

-

Sodium hydroxide

-

n-Butanol or Dimethylformamide (DMF)

-

Reflux apparatus

-

-

Procedure:

-

In a round-bottom flask, dissolve the chalcone intermediate (1 equivalent) in n-butanol or DMF.

-

Add guanidine hydrochloride (1.5 equivalents) and sodium hydroxide (2 equivalents) to the solution.

-

Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol to yield this compound.

-

Biological Activity and Mechanism of Action

Derivatives of 2-aminopyrimidine are recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5] The core structure of this compound serves as a key pharmacophore in the design of kinase inhibitors.

Kinase Inhibition

The pyrimidine scaffold is a bioisostere of the adenine core of ATP, enabling compounds containing this moiety to act as competitive inhibitors at the ATP-binding site of kinases.[6][7] The dysregulation of kinase activity is a hallmark of many cancers and inflammatory diseases, making kinase inhibitors a significant class of therapeutic agents.

While specific inhibitory data for this compound is not extensively reported in publicly available literature, numerous studies on structurally similar compounds highlight its potential as a kinase inhibitor, particularly targeting Janus kinases (JAKs) and the Bcr-Abl kinase.[8][9]

Table 2: Anti-proliferative Activity of Selected Pyrimidine Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrimidine derivative 2d | A549 (Lung) | Strong cytotoxicity at 50 µM | [4][10] |

| Pyrazolo[3,4-d]pyrimidine 7 | HT1080 (Fibrosarcoma) | 17.50 | [11] |

| Pyrazolo[3,4-d]pyrimidine 7 | Hela (Cervical) | 43.75 | [11] |

| Pyrazolo[3,4-d]pyrimidine 7 | Caco-2 (Colorectal) | 73.08 | [11] |

| Pyrazolo[3,4-d]pyrimidine 7 | A549 (Lung) | 68.75 | [11] |

| 4-amino-(1H)-pyrazole 3f (JAK inhibitor) | PC-3 (Prostate) | Low micromolar | [9] |

| 4-amino-(1H)-pyrazole 11b (JAK inhibitor) | HEL (Erythroleukemia) | 0.35 | [9] |

| 4-amino-(1H)-pyrazole 11b (JAK inhibitor) | K562 (CML) | 0.37 | [9] |

Potential Signaling Pathway Involvement

Given the activity of related pyrimidine-based compounds as kinase inhibitors, this compound may exert its biological effects through the modulation of key signaling pathways such as the JAK-STAT and Bcr-Abl pathways.

The JAK-STAT pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, and differentiation.[11][12] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.

The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the hallmark of Chronic Myeloid Leukemia (CML). It activates multiple downstream signaling pathways that promote cell proliferation and inhibit apoptosis.[13][14]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines: synthesis, spectral analysis, and in vitro microbiological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]

- 14. reactionbiology.com [reactionbiology.com]

An In-depth Technical Guide to the Synthesis of 4-(4-Fluorophenyl)pyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-(4-Fluorophenyl)pyrimidin-2-amine, a versatile building block in pharmaceutical research and development. The document details two prominent synthesis routes, complete with experimental protocols, quantitative data, and logical workflow diagrams to facilitate understanding and replication.

Pathway 1: Two-Step Synthesis via a Chalcone Intermediate

This widely utilized pathway involves a Claisen-Schmidt condensation to form a chalcone, followed by a cyclization reaction with guanidine to yield the target pyrimidine.

Logical Workflow for Pathway 1

Caption: Two-step synthesis of this compound via a chalcone intermediate.

Step 1: Synthesis of (E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one (Chalcone)

This step involves the base-catalyzed condensation of 4-fluoroacetophenone and benzaldehyde.

Experimental Protocol:

-

To a solution of 4-fluoroacetophenone (5.80 mmol) in ethanol (25 mL), add a solution of benzaldehyde (5.80 mmol) in ethanol (25 mL).

-

To this mixture, add 4 N sodium hydroxide (3.63 mL) and stir at room temperature for 3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with 2 N hydrochloric acid.

-

Filter the resulting precipitate and partially evaporate the solvent under vacuum.

-

Dissolve the crude residue in ethyl acetate, wash with water, and dry over anhydrous sodium sulfate.

-

Purify the product by column chromatography using a mixture of petroleum ether and ethyl acetate (9:1) as the eluent to afford the title compound as a yellowish solid.

Step 2: Synthesis of this compound

This step involves the cyclization of the chalcone intermediate with guanidine hydrochloride in the presence of a base.

Experimental Protocol:

-

Prepare a solution of sodium methoxide by dissolving sodium metal (0.004 mol) in anhydrous dimethylformamide (DMF, 15 mL).

-

To this solution, add (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one (0.004 mol) and guanidine hydrochloride (0.009 mol).

-

Heat the reaction mixture to reflux at 80°C for 30 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture and pour it into ice water.

-

Collect the resulting precipitate by filtration.

-

Purify the crude product by column chromatography using a diethyl ether-petroleum ether gradient (40:50).

-

Recrystallize the purified solid from ethanol to obtain this compound.

Quantitative Data for Pathway 1

| Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-Fluoroacetophenone, Benzaldehyde | Ethanol, 4 N NaOH | Room Temperature | 3 | 82 |

| 2 | (E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one, Guanidine Hydrochloride | DMF, Sodium Methoxide | 80 | 30 | ~79 |

Pathway 2: Synthesis via an Enaminone Intermediate

This alternative pathway involves the formation of an enaminone from a methyl ketone, followed by cyclization with guanidine.

Logical Workflow for Pathway 2

Caption: Synthesis of this compound via an enaminone intermediate.

Step 1: Synthesis of 1-(4-Fluorophenyl)-3-(dimethylamino)prop-2-en-1-one (Enaminone)

This step involves the reaction of 4-fluoroacetophenone with dimethylformamide-dimethylacetal (DMF-DMA).

Experimental Protocol:

-

In a round-bottom flask, combine 4-fluoroacetophenone (1 equivalent) with dimethylformamide-dimethylacetal (1.2 equivalents).

-

Heat the mixture under reflux for 24 hours.

-

After cooling, add brine (25 mL) to the reaction mixture and extract with dichloromethane (3 x 25 mL).

-

Combine the organic fractions, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (12 mL) and add n-hexane (100 mL) to precipitate the product.

-

Filter and dry the precipitate to obtain the pure enaminone.

Step 2: Synthesis of this compound

This step involves the cyclization of the enaminone intermediate with guanidine hydrochloride.

Experimental Protocol:

-

To a solution of 1-(4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one (2.68 mmol) in isopropanol (13.5 mL), add sodium methoxide (10.7 mmol) and guanidine hydrochloride (4.02 mmol).

-

Heat the solution under reflux for 48 hours.

-

After cooling, add distilled water (25 mL) to the reaction mixture and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic fractions, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (2 mL) and add n-hexane (25 mL) to precipitate the final product.

-

Filter and dry the precipitate to obtain this compound.

Quantitative Data for Pathway 2

| Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-Fluoroacetophenone, DMF-DMA | - | Reflux | 24 | Not specified |

| 2 | 1-(4-Fluorophenyl)-3-(dimethylamino)prop-2-en-1-one, Guanidine Hydrochloride | Isopropanol, Sodium Methoxide | Reflux | 48 | Not specified |

Disclaimer: The provided experimental protocols are based on literature precedents for similar compounds and may require optimization for the specific synthesis of this compound. All laboratory work should be conducted with appropriate safety precautions.

An In-depth Technical Guide on 4-(4-Fluorophenyl)pyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Fluorophenyl)pyrimidin-2-amine is a synthetic organic compound belonging to the aminopyrimidine class of molecules. This class is of significant interest in medicinal chemistry due to the prevalence of the pyrimidine scaffold in numerous biologically active compounds and approved pharmaceuticals. The presence of a 4-fluorophenyl group can enhance metabolic stability and binding affinity to biological targets. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological activities of this compound, with a focus on its potential as a kinase inhibitor for applications in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and absorption, distribution, metabolism, and excretion (ADME) profiling in drug development.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈FN₃ | [1] |

| Molecular Weight | 189.19 g/mol | [1] |

| Appearance | White crystals | [1] |

| Melting Point | 160-167 °C | [1] |

| CAS Number | 85979-49-3 | [1] |

Synthesis

The synthesis of this compound can be achieved through the condensation of a suitable chalcone precursor with guanidine. A general experimental protocol is outlined below, based on established methods for the synthesis of similar 2-aminopyrimidine derivatives.[2][3][4]

Experimental Protocol: Synthesis of this compound

Materials:

-

1-(4-Fluorophenyl)ethanone

-

An appropriate aromatic aldehyde (e.g., benzaldehyde)

-

Guanidine hydrochloride

-

Sodium hydroxide or sodium ethoxide

-

Ethanol

-

Hydrochloric acid (for neutralization)

-

Standard laboratory glassware and purification apparatus (e.g., recrystallization or column chromatography)

Procedure:

-

Chalcone Synthesis (Claisen-Schmidt Condensation):

-

Dissolve 1-(4-fluorophenyl)ethanone and the chosen aromatic aldehyde in ethanol.

-

Slowly add an aqueous solution of sodium hydroxide while stirring.

-

Continue stirring at room temperature until the reaction is complete (monitor by TLC).

-

Pour the reaction mixture into cold water and acidify with dilute hydrochloric acid to precipitate the chalcone.

-

Filter, wash with water, and dry the crude chalcone. Purify by recrystallization if necessary.

-

-

Pyrimidine Ring Formation:

-

Reflux a mixture of the synthesized chalcone and guanidine hydrochloride in ethanol with a base (e.g., sodium hydroxide or sodium ethoxide).

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and neutralize with an acid.

-

The product, this compound, will precipitate.

-

Collect the solid by filtration, wash with water and a small amount of cold ethanol, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

-

Biological Activity and Mechanism of Action

While specific biological data for this compound is limited in the public domain, the aminopyrimidine scaffold is a well-established pharmacophore in kinase inhibitors.[5][6][7][8][9] Derivatives of 2-aminopyrimidine have shown inhibitory activity against a range of kinases, including Janus kinases (JAKs) and Epidermal Growth Factor Receptor (EGFR), which are implicated in cancer and inflammatory diseases.[5][6][8]

Potential as a Kinase Inhibitor

Based on the activity of structurally related compounds, this compound is hypothesized to act as an ATP-competitive inhibitor of protein kinases. The aminopyrimidine core can form key hydrogen bond interactions with the hinge region of the kinase domain, a common binding motif for this class of inhibitors.

-

EGFR Inhibition: A related compound, 3-[(4-Phenylpyrimidin-2-yl) amino] benzene-1-sulfonamide, was confirmed as an inhibitor of EGFR with an IC50 value of 22 nM.[6] This suggests that this compound may also exhibit inhibitory activity against EGFR.

-

JAK Inhibition: Several 2-aminopyrimidine derivatives have been identified as potent JAK inhibitors.[5][7][8][9] For instance, a series of 5-methylpyrimidin-2-amine derivatives were developed as selective JAK2 inhibitors, with the lead compound showing an IC50 of 5 nM.[9]

Signaling Pathways

Given its potential as a kinase inhibitor, this compound could modulate key signaling pathways involved in cell proliferation, survival, and inflammation.

EGFR Signaling Pathway:

The EGFR signaling cascade is a critical regulator of cell growth and differentiation. Its aberrant activation is a hallmark of many cancers. Inhibition of EGFR can block downstream signaling through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to cell cycle arrest and apoptosis.

References

- 1. 4-(4-Fluorophenyl)-2-pyrimidinethiol Research Chemical [benchchem.com]

- 2. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Effect of the EGFR - Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of 4-(2-furanyl)pyrimidin-2-amines as Janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Effect of the EGFR - Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Lack of Quantitative Solubility Data for 4-(4-Fluorophenyl)pyrimidin-2-amine

An extensive search for quantitative solubility data for 4-(4-fluorophenyl)pyrimidin-2-amine in various solvents at different temperatures did not yield specific numerical values. The available information primarily consists of qualitative descriptions within the context of chemical synthesis and biological assays.

While the compound is noted as a versatile building block in pharmaceutical research, particularly in the development of anti-cancer and anti-inflammatory drugs, specific solubility data (e.g., in g/L or mol/L) is not publicly available in the retrieved documents.[1] General statements suggest it has low solubility in aqueous solutions, a common characteristic for many small molecule inhibitors used in drug discovery.[2] For instance, in biological assays, overcoming poor aqueous solubility is a noted challenge for similar compounds.[2]

In synthetic chemistry, the compound is used as an intermediate, implying its solubility in various organic solvents is sufficient for reaction purposes.[3] However, specific quantitative data on its solubility in common organic solvents like ethanol, methanol, dimethyl sulfoxide (DMSO), or chloroform is not provided in the available literature.

General Experimental Protocol for Solubility Determination

In the absence of a specific experimental protocol for this compound, a general methodology for determining the solubility of a solid compound in a liquid solvent is outlined below. This protocol is based on standard laboratory practices.

Materials:

-

This compound (solute)

-

Selected solvent (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or incubator shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or an incubator shaker set to the desired temperature.

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short time to allow the excess solid to settle.

-

Centrifuge the vials at a specific speed and temperature to ensure complete separation of the undissolved solid from the saturated solution.

-

-

Quantification of Solute Concentration:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) from each vial.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations should be used for quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in the solvent at the specific temperature using the following formula:

Solubility (g/L) = (Concentration of diluted sample (g/L) × Dilution factor × Volume of supernatant taken) / Initial volume of solvent

-

This general protocol can be adapted for various solvents and temperatures to generate a comprehensive solubility profile for this compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a chemical compound.

Caption: A flowchart outlining the key steps in an experimental procedure for determining the solubility of a solid in a liquid.

References

An In-depth Technical Guide to the Spectral Data of 4-(4-Fluorophenyl)pyrimidin-2-amine

This technical guide provides a comprehensive overview of the expected and reported spectral data for the compound 4-(4-Fluorophenyl)pyrimidin-2-amine. Designed for researchers, scientists, and professionals in drug development, this document details the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the information in a structured format for clarity and comparative analysis.

Compound Structure and Properties

Chemical Name: this compound Molecular Formula: C₁₀H₈FN₃ Molecular Weight: 189.19 g/mol Structure:

Spectral Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.40 | d | 1H | Pyrimidine H-6 |

| ~8.20 | dd | 2H | Phenyl H-2', H-6' |

| ~7.40 | d | 1H | Pyrimidine H-5 |

| ~7.30 | t | 2H | Phenyl H-3', H-5' |

| ~6.80 | s (br) | 2H | -NH₂ |

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~164.0 (d, ¹JCF ≈ 245 Hz) | Phenyl C-4' |

| ~163.5 | Pyrimidine C-2 |

| ~161.0 | Pyrimidine C-4 |

| ~158.0 | Pyrimidine C-6 |

| ~133.0 | Phenyl C-1' |

| ~130.0 (d, ³JCF ≈ 8 Hz) | Phenyl C-2', C-6' |

| ~115.5 (d, ²JCF ≈ 22 Hz) | Phenyl C-3', C-5' |

| ~108.0 | Pyrimidine C-5 |

Note: Predicted chemical shifts are based on analogous structures and established substituent effects on pyrimidine and fluorophenyl rings. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Expected IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp | N-H stretch (asymmetric and symmetric) of -NH₂ |

| 3100 - 3000 | Medium to Weak | Aromatic C-H stretch |

| 1650 - 1580 | Strong | N-H bend (scissoring) of -NH₂ |

| 1600 - 1450 | Strong to Medium | C=C and C=N stretching vibrations of aromatic and pyrimidine rings |

| 1250 - 1200 | Strong | C-F stretch |

| 840 - 810 | Strong | para-disubstituted benzene C-H out-of-plane bend |

Primary amines typically show two N-H stretching bands, which are generally weaker and sharper than O-H stretching bands[1][2]. The N-H bending vibration is also a characteristic feature[1].

Mass Spectrometry (MS)

Expected Mass Spectrometry Data

| m/z | Interpretation |

| 189.07 | [M]⁺, Molecular Ion |

| 172.07 | [M-NH₂]⁺ |

| 95.03 | [C₆H₄F]⁺ |

A high-resolution mass spectrum of the closely related compound 4-(4-fluorophenyl)pyrimidine reported a molecular ion [M]⁺ at m/z 174.0592 (calculated for C₁₀H₇FN₂, 174.0593)[3]. This provides strong evidence for the expected mass of the core fluorophenylpyrimidine fragment.

Experimental Protocols

The following are detailed methodologies for the key analytical techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of protons and carbons in the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance).

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Number of Scans: 16 to 64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 200 ppm.

D₂O Exchange for Labile Protons: To confirm the presence of the -NH₂ protons, a D₂O exchange experiment can be performed. After acquiring the initial ¹H NMR spectrum, a few drops of D₂O are added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The signal corresponding to the amino protons will disappear or significantly decrease in intensity[4].

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5).

Sample Preparation (KBr Pellet Method): [5]

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[5]

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

A background spectrum of a blank KBr pellet or empty sample compartment should be collected prior to sample analysis.[6]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source, such as a time-of-flight (TOF) or quadrupole analyzer with electrospray ionization (ESI) or electron impact (EI).

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.[7]

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive ion mode is typically used for amine-containing compounds.

-

Mass Range: Scan from m/z 50 to 500.

-

Capillary Voltage: ~3-4 kV.

-

Source Temperature: ~100-150 °C.

Data Acquisition (EI-MS): In electron impact mass spectrometry, a small amount of the sample is vaporized and bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation[8]. The resulting positively charged fragments are separated by their mass-to-charge ratio[8].

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

Caption: Workflow for the spectral analysis of a small molecule.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. rsc.org [rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. jascoinc.com [jascoinc.com]

- 7. biocompare.com [biocompare.com]

- 8. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]

An In-depth Technical Guide on 4-(4-Fluorophenyl)pyrimidin-2-amine: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Fluorophenyl)pyrimidin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The document details its synthesis, physicochemical properties, and explores its potential as a therapeutic agent, particularly in the realms of oncology and anti-inflammatory applications. The synthesis is primarily achieved through a well-established multi-step process involving a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclocondensation reaction with guanidine. This guide consolidates available quantitative data on the biological activities of this compound and its close analogs, presenting them in structured tables for comparative analysis. Furthermore, detailed experimental protocols for its synthesis and relevant biological assays are provided. The potential mechanisms of action, including kinase and cyclooxygenase (COX) inhibition, are discussed and visualized through signaling pathway diagrams to facilitate a deeper understanding of its therapeutic promise.

Introduction

The pyrimidine scaffold is a cornerstone in the development of therapeutic agents, owing to its presence in the nucleobases of DNA and RNA and its ability to interact with a wide range of biological targets. Substituted 2-aminopyrimidines, in particular, have emerged as a privileged structure in drug discovery, exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The introduction of a 4-fluorophenyl group at the 4-position of the pyrimidine ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its biological efficacy. This guide focuses on this compound, a key derivative that serves as both a pharmacologically active compound and a versatile intermediate for the synthesis of more complex molecules.

Synthesis and Characterization

The most common and efficient method for the synthesis of this compound involves a two-step process: the synthesis of a chalcone intermediate followed by its cyclization with guanidine.

Synthesis of the Chalcone Intermediate

The precursor, 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, is synthesized via a Claisen-Schmidt condensation reaction between 4-fluoroacetophenone and benzaldehyde in the presence of a base, typically sodium hydroxide in an alcoholic solvent.

Synthesis of 4-(4-Fluorophenyl)-6-phenylpyrimidin-2-amine

The synthesized chalcone is then subjected to a cyclocondensation reaction with guanidine hydrochloride in the presence of a base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent like dimethylformamide (DMF) under reflux conditions. This reaction leads to the formation of the desired 4-(4-Fluorophenyl)-6-phenylpyrimidin-2-amine.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

Materials:

-

4-fluoroacetophenone

-

Benzaldehyde

-

Absolute ethanol

-

40% Sodium hydroxide solution

Procedure:

-

Dissolve equimolar quantities of 4-fluoroacetophenone and benzaldehyde in absolute ethanol.

-

Stir the mixture at a reduced temperature (0-2 °C).

-

Slowly add 40% aqueous sodium hydroxide solution to the mixture while maintaining the temperature.

-

Continue stirring for 3-4 hours at 0-2 °C.

-

Pour the reaction mixture into ice-cold water.

-

Filter the precipitated solid, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one.

Protocol 2: Synthesis of 4-(4-Fluorophenyl)-6-phenylpyrimidin-2-amine

Materials:

-

1-(4-fluorophenyl)-3-phenylprop-2-en-1-one (from Protocol 1)

-

Guanidine hydrochloride

-

Dimethylformamide (DMF)

-

Potassium hydroxide

Procedure:

-

Take equimolar quantities of the chalcone intermediate and guanidine hydrochloride in dimethylformamide.

-

Add potassium hydroxide to the mixture.

-

Reflux the reaction mixture for 6-7 hours at 50-60 °C.

-

After cooling, pour the reaction mixture into crushed ice.

-

Allow the mixture to stand overnight for complete precipitation.

-

Filter the solid product, wash with water, and recrystallize from a suitable solvent like methanol.[1]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₈FN₃ |

| Molecular Weight | 189.19 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 160-167 °C[2] |

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated significant potential in various therapeutic areas, most notably in oncology and as anti-inflammatory agents.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrimidine derivatives. While specific IC50 values for the parent compound this compound against a wide panel of cancer cell lines are not extensively documented in a single source, the data from closely related analogs suggest potent activity. For instance, various N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines have shown potent CDK2 inhibitory activity and sub-micromolar antiproliferative activity against a range of cancer cell lines.[3]

Table 1: Anticancer Activity of Representative Pyrimidine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative 15 | Ovarian (A2780) | 0.158 | [3] |

| Imidazo[1,2-a]pyrimidine derivative 3a | Lung Carcinoma (A549) | 5.988 | [4] |

| 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline | Prostate Cancer (PC-3) | 13.0 | [5] |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrimidine derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. Several 4,6-diaryl pyrimidin-2-amine derivatives have been shown to exhibit significant anti-inflammatory effects.

Table 2: Anti-inflammatory Activity of Representative Pyrimidine Derivatives

| Compound | Assay | Result | Reference |

| 4-(4-nitrophenyl)-6-phenylpyrimidine-2-amine | Carrageenan-induced rat paw edema | Significant reduction in edema volume | [1] |

| 4-(4-methoxyphenyl)-6-phenylpyrimidine-2-amine | Carrageenan-induced rat paw edema | Significant reduction in edema volume | [1] |

| Pyrimidin-2-thione derivatives 106 and 108 | COX-2 Inhibition | IC50 = 0.21 µM and 0.11 µM, respectively | [6] |

Mechanism of Action: Signaling Pathways

The biological activities of this compound and its derivatives are believed to be mediated through the modulation of key signaling pathways involved in cell proliferation and inflammation.

Kinase Inhibition Pathway in Cancer

Many pyrimidine derivatives function as ATP-competitive inhibitors of various protein kinases, such as Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Aurora Kinases, which are often dysregulated in cancer. By blocking the activity of these kinases, these compounds can halt the cell cycle, inhibit cell proliferation, and induce apoptosis in cancer cells.

COX Inhibition Pathway in Inflammation

The anti-inflammatory effects of pyrimidine derivatives are often linked to the inhibition of COX enzymes (COX-1 and COX-2). These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, these compounds can reduce the production of prostaglandins and thereby alleviate inflammatory symptoms.

Conclusion

This compound represents a valuable scaffold in medicinal chemistry with demonstrated potential for the development of novel anticancer and anti-inflammatory agents. Its straightforward synthesis and the amenability of the pyrimidine core to further functionalization make it an attractive starting point for the design of new therapeutic candidates. The biological activity of this class of compounds appears to be mediated through the inhibition of key cellular signaling pathways, including those regulated by protein kinases and cyclooxygenases. Further structure-activity relationship studies and in-depth mechanistic investigations are warranted to fully elucidate the therapeutic potential of this compound and its derivatives and to optimize their efficacy and selectivity for specific disease targets. This technical guide provides a solid foundation for researchers and drug development professionals to advance the exploration of this promising class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

The Biological Landscape of 4-(4-Fluorophenyl)pyrimidin-2-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-(4-fluorophenyl)pyrimidin-2-amine core scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. While data on the standalone biological activity of the core molecule is limited, its derivatives have demonstrated significant potential across multiple therapeutic areas, including oncology, inflammation, and infectious diseases. This technical guide provides an in-depth overview of the biological activities of these derivatives, presenting key quantitative data, experimental methodologies, and an exploration of the underlying signaling pathways.

I. Anti-inflammatory Activity

Derivatives of this compound have been investigated for their anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.

One study highlighted a derivative, 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol (a compound containing the 4-fluorophenyl and pyrimidine moieties), which demonstrated potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][2] This compound was found to inhibit the production of nitric oxide (NO) and downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels.[1][2] Molecular docking studies suggest that these compounds exhibit a strong affinity for the active sites of iNOS and COX-2.[1][2]

Another series of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives have been synthesized and evaluated as selective COX-2 inhibitors.[3] Many of these compounds showed a strong suppressive effect against COX-2 with minimal interaction with the COX-1 enzyme.[3]

Signaling Pathway: Inhibition of Inflammatory Mediators

Caption: LPS-induced inflammatory pathway and points of inhibition by derivatives.

II. Anticancer Activity

The this compound scaffold is a prominent feature in the design of novel anticancer agents, targeting various kinases and cellular pathways involved in cancer progression.

A. PLK4 Inhibition

Novel pyrimidin-2-amine derivatives have been identified as potent Polo-like kinase 4 (PLK4) inhibitors.[4] One such derivative, compound 8h, exhibited a PLK4 IC50 of 0.0067 μM and demonstrated excellent antiproliferative activity against breast cancer cells.[4]

B. ALK and HDAC Dual Inhibition

Derivatives of 2,4-pyrimidinediamine have been designed as dual inhibitors of anaplastic lymphoma kinase (ALK) and histone deacetylases (HDACs).[5] One compound, 12a, showed potent inhibition of cancer cell growth with IC50 values ranging from 0.0003 to 0.01 μM and an IC50 of 11 nM against ALK-dependent H2228 lung cancer cells.[5]

C. BRD4 and PLK1 Dual Inhibition

Aminopyrimidine-2,4-diones and 2-thiopyrimidine-4-ones containing the aminopyrimidine core have been synthesized as dual inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1).[6] Compounds 4 and 7 demonstrated significant inhibition of BRD4 (IC50 = 0.029 µM and 0.042 µM, respectively) and PLK1 (IC50 = 0.094 µM and 0.02 µM, respectively).[6]

D. Chemopreventive Effects

A bis-heterocycle containing the this compound moiety, 3-(4'-(4″-fluorophenyl)-6'-phenylpyrimidin-2'-yl)-2-phenylthiazolidin-4-one, has shown chemopreventive potential in a hamster buccal pouch carcinogenesis model induced by 7,12-dimethylbenz[a]anthracene (DMBA).[7] Administration of this compound suppressed oral carcinogenesis by modulating lipid peroxidation and enhancing the levels of glutathione (GSH), glutathione peroxidase (GPx), and glutathione S-transferase (GST).[7]

Quantitative Data on Anticancer Activity

| Compound/Derivative Class | Target(s) | IC50 (µM) | Cancer Cell Line(s) | Reference |

| Compound 8h | PLK4 | 0.0067 | Breast cancer cells | [4] |

| Compound 12a | ALK, HDACs | 0.0003 - 0.01 | Various cancer cell lines | [5] |

| Compound 4 | BRD4, PLK1 | 0.029 (BRD4), 0.094 (PLK1) | MDA-MB-231, HT-29, U-937 | [6] |

| Compound 7 | BRD4, PLK1 | 0.042 (BRD4), 0.02 (PLK1) | MDA-MB-231, HT-29, U-937 | [6] |

III. Antimicrobial Activity

Derivatives of this compound have also been explored for their antimicrobial properties.

A study on 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines, where the aryl group included 4-fluorophenyl, demonstrated antibacterial and antifungal activity.[8] For instance, 4-(4-fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine showed pronounced activity against beta-hemolytic Streptococcus and strong antibacterial activity against P. aeruginosa.[8] This compound also exhibited significant antifungal activity against Mucor.[8]

IV. Inhibition of Other Key Biological Targets

A. Hedgehog Signaling Pathway

A series of 4-(2-pyrimidinylamino)benzamides were designed as inhibitors of the Hedgehog signaling pathway, a critical pathway in embryonic development and cancer.[9]

B. JAK2 Inhibition

A derivative incorporating a fluorophenyl-piperazine group, SL14, showed moderate inhibitory activity against Janus kinase 2 (JAK2) with an IC50 of 57.6 ± 1.2 nM.[10]

C. Equilibrative Nucleoside Transporter (ENT) Inhibition

Analogues of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine were investigated as inhibitors of human Equilibrative Nucleoside Transporters 1 and 2 (ENT1 and ENT2).[11] Compound 3c, a derivative, was identified as a potent inhibitor of both ENT1 (IC50 = 2.38 µM) and ENT2 (IC50 = 0.57 µM).[11]

Quantitative Data on Other Biological Targets

| Compound/Derivative Class | Target(s) | IC50 (µM) | Reference |

| SL14 | JAK2 | 0.0576 | [10] |

| Compound 3c | ENT1, ENT2 | 2.38 (ENT1), 0.57 (ENT2) | [11] |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are summaries of key experimental methodologies cited in the literature.

A. In Vitro Kinase Assays (e.g., PLK4, JAK2)

Objective: To determine the inhibitory activity of a compound against a specific kinase.

General Protocol:

-

The kinase enzyme, substrate (e.g., a peptide), and ATP are combined in a reaction buffer.

-

The test compound at various concentrations is added to the reaction mixture.

-

The reaction is incubated at a specific temperature (e.g., 30°C) for a set period.

-

The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope labeling (e.g., [γ-³³P]ATP) followed by scintillation counting, or by using fluorescence-based or luminescence-based assays that detect ADP production (e.g., ADP-Glo™ Kinase Assay).

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

B. Cell Proliferation (MTT) Assay

Objective: To assess the cytotoxic or antiproliferative effects of a compound on cancer cell lines.

General Protocol:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).

-

After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.[6]

C. Western Blot Analysis

Objective: To detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2) in cells.

General Protocol:

-

Cells are treated with the test compound and/or a stimulant (e.g., LPS).

-

Total protein is extracted from the cells using a lysis buffer.

-

The protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the target protein.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

The band intensities are quantified using densitometry software.[1][2]

Experimental Workflow: Drug Discovery and Evaluation

Caption: A generalized workflow from compound design to preclinical evaluation.

Conclusion

The this compound scaffold is a versatile and valuable starting point for the development of new therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, with promising results in the fields of oncology, inflammation, and infectious diseases. The data presented in this guide underscore the importance of this chemical moiety and provide a solid foundation for further research and drug development efforts. Future work will likely focus on optimizing the potency and selectivity of these derivatives, as well as exploring their potential in other disease areas.

References

- 1. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Design, Synthesis and Biological Evaluation of New 4-(4-(Methylsulfonyl) Phenyl)-6-Phenylpyrimidin-2-Amine Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of 3-(4'-(4″-fluorophenyl)-6'-phenylpyrimidin-2'-yl)-2-phenylthiazolidin-4-one for in vivo modulation of biomarkers of chemoprevention in the 7,12-dimethylbenz[a]anthracene-induced hamster buccal pouch carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines: synthesis, spectral analysis, and in vitro microbiological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of 4-(2-pyrimidinylamino) benzamides inhibitors of hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]

An In-depth Technical Guide to 4-(4-Fluorophenyl)pyrimidin-2-amine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-fluorophenyl)pyrimidin-2-amine derivatives and their analogs, a class of compounds with significant therapeutic potential. This document details their synthesis, biological activities, and mechanisms of action, with a focus on their role as kinase inhibitors in cancer therapy.

Core Synthesis Strategies

The synthesis of this compound derivatives typically involves the cyclization of a precursor containing the fluorophenyl group with a source of the aminopyrimidine ring, such as guanidine. A common and effective method is the reaction of a chalcone intermediate with guanidine hydrochloride.

A general synthetic route involves a Claisen-Schmidt condensation to form the chalcone, followed by cyclization. For instance, (E)-1-(4-morpholinophenyl)-3-aryl-prop-2-en-1-ones can be synthesized by reacting 1-(4-morpholinophenyl)ethanone with a substituted benzaldehyde in the presence of sodium hydroxide. Subsequent treatment of this intermediate with guanidine nitrate in refluxing ethanol yields the desired 4-(4-morpholinophenyl)-6-aryl-pyrimidin-2-amines.[1]

Another established method for synthesizing N-arylpyrimidin-2-amine derivatives is through a palladium-catalyzed Buchwald-Hartwig amination. This approach allows for the coupling of an aminopyrimidine with an aryl bromide to introduce diverse substitutions on the amino group.[2]

General Experimental Protocol for Chalcone Cyclization

A mixture of a substituted chalcone (0.01 mol) and guanidine hydrochloride (0.01 mol) is refluxed in dimethylformamide (DMF) for 6-7 hours at 50-60°C. Upon completion, the reaction mixture is poured into ice-cold water to precipitate the product. The resulting solid is filtered, dried, and recrystallized from a suitable solvent like methanol to yield the 4,6-disubstituted-pyrimidin-2-amine derivative.[3]

Biological Activity and Therapeutic Potential

Derivatives of this compound have demonstrated a wide spectrum of biological activities, with a significant focus on their role as inhibitors of various protein kinases implicated in cancer and other diseases. These compounds have also been investigated for their antimicrobial and anti-inflammatory properties.[1][4]

Kinase Inhibition

The pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors, with several FDA-approved drugs based on this core structure.[5] The this compound core has been explored for its inhibitory activity against a range of kinases, including:

-

Anaplastic Lymphoma Kinase (ALK): Dual inhibitors of ALK and histone deacetylases (HDACs) based on a 2,4-pyrimidinediamine scaffold have shown potent antiproliferative activity in ALK-positive cancer cells.[6]

-

Fibroblast Growth Factor Receptors (FGFRs): Aminopyrimidine derivatives have been developed as selective inhibitors of FGFR4 for the treatment of hepatocellular carcinoma.[7]

-

Proline-rich Tyrosine Kinase 2 (PYK2): Diaminopyrimidine-based compounds have been synthesized as potent and selective inhibitors of PYK2.[8]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Pyrrolotriazine derivatives bearing a difluorophenylamino group at the C-4 position have been identified as low nanomolar inhibitors of VEGFR-2.[9]

-

Cyclin-Dependent Kinase 2 (CDK2): N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have been discovered as potent and selective CDK2 inhibitors with antiproliferative activity against various cancer cell lines.[10]

Anticancer Activity

The kinase inhibitory activity of these compounds translates to potent anticancer effects in various cancer cell lines. Studies have demonstrated that these derivatives can induce cell cycle arrest, apoptosis, and inhibit cell proliferation and migration.[6][10][11] For example, a dual ALK/HDAC inhibitor, compound 12a , exhibited IC50 values ranging from 0.0003 to 0.01 μM against different cancer cell lines.[6]

Quantitative Biological Data

The following tables summarize the in vitro biological activities of selected this compound analogs and related pyrimidine derivatives.

| Compound ID/Series | Target/Cell Line | Assay Type | IC50/GI50 (µM) | Reference |

| Compound 12a | SK-N-BE(2) (neuroblastoma) | Antiproliferation | 0.0003 - 0.01 | [6] |

| Compound 12a | A549 (lung cancer) | Antiproliferation | 0.0003 - 0.01 | [6] |

| Compound 12a | MDA-MB-231 (breast cancer) | Antiproliferation | 0.0003 - 0.01 | [6] |

| Compound 12a | HepG2 (liver cancer) | Antiproliferation | 0.0003 - 0.01 | [6] |

| Compound 15 | A2780 (ovarian cancer) | Antiproliferation | 0.127 - 0.560 | [10] |

| Compound 15 | OVCAR5 (ovarian cancer) | Antiproliferation | 0.127 - 0.560 | [10] |

| Pyrrolotriazine 37 | VEGFR-2 | Kinase Inhibition | Low nanomolar | [9] |

| Indazol-pyrimidine 4f | MCF-7 (Breast Cancer) | MTT Assay | 1.629 | [12] |

| Indazol-pyrimidine 4i | MCF-7 (Breast Cancer) | MTT Assay | 1.841 | [12] |

| Compound ID | Target Kinase | Inhibition Assay | Kᵢ (µM) | Reference |

| Compound 15 | CDK2 | Kinase Inhibition | 0.005 | [10] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action for many this compound derivatives is the inhibition of protein kinases that are crucial for cancer cell survival and proliferation. By blocking the ATP-binding site of these kinases, these compounds can disrupt downstream signaling pathways.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and its aberrant activation is implicated in several cancers. Pyrimidine-based inhibitors have been developed to target this pathway.[11]

Caption: Inhibition of the Hedgehog signaling pathway by a this compound derivative.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[13]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[13]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[13]

Caption: Workflow for the MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of cell cycle distribution in cells treated with the test compounds.

Materials:

-

Cancer cells treated with the this compound derivative

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Treatment and Harvesting: Seed and treat cancer cells with the test compound for the desired time. Harvest the cells by trypsinization and collect them by centrifugation.

-

Fixation: Wash the cells with ice-cold PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[14][15]

-

Staining: Wash the fixed cells with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.[14][16]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.[16]

-

Data Analysis: The percentage of cells in G0/G1, S, and G2/M phases are quantified using appropriate cell cycle analysis software.[17]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cells treated with the this compound derivative

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

1X Binding Buffer

-

Flow cytometer

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash the cells.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.[16][18]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

-

Analysis: Add 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[16]

-

Data Presentation: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is quantified.[16]

Caption: Workflow for the Annexin V/PI apoptosis assay.

Conclusion

The this compound scaffold represents a versatile and promising core for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic accessibility of these compounds, coupled with their potent and often selective biological activities, makes them attractive candidates for further investigation and optimization. This technical guide provides a foundational understanding of the synthesis, biological evaluation, and mechanism of action of these important derivatives, serving as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines: synthesis, spectral analysis, and in vitro microbiological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of pyridyl pyrimidine hedgehog signaling pathway inhibitors and their antitumor activity in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. vet.cornell.edu [vet.cornell.edu]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. mdpi.com [mdpi.com]

Potential Therapeutic Target: Thymidine Monophosphate Kinase (TMPKmt)

An in-depth analysis of the therapeutic potential of 4-(4-Fluorophenyl)pyrimidin-2-amine reveals its promise primarily as an anti-tubercular agent, with broader implications for its chemical class in anti-inflammatory and anti-cancer applications. This technical guide synthesizes the available data on its mechanism of action, biological activity, and the experimental protocols used for its evaluation.

The primary identified potential therapeutic target for pyrimidine analogs, including those with a 4-(4-fluorophenyl) substitution, is Mycobacterium tuberculosis thymidine monophosphate kinase (TMPKmt). This enzyme is a crucial component in the DNA synthesis pathway of the bacterium, making it an attractive target for the development of new anti-tubercular drugs.

Mechanism of Action

This compound and its analogs are hypothesized to act as inhibitors of TMPKmt. By binding to the enzyme, they block its catalytic activity, which in turn disrupts the synthesis of thymidine triphosphate (TTP), an essential precursor for DNA replication. This inhibition of DNA synthesis ultimately leads to the cessation of bacterial growth and proliferation. In silico molecular docking studies have been employed to model the interaction between these pyrimidine derivatives and the active site of the TMPKmt enzyme, providing insights into the specific binding modes and the structural features that contribute to their inhibitory activity.

Quantitative Data

While specific quantitative data for the exact molecule this compound is not extensively available in the public domain, a study on a series of its analogs provides valuable insights into their anti-tubercular efficacy. The following table summarizes the in vitro antitubercular activity of synthesized pyrimidine analogs.

| Compound ID | Substituent on Phenyl Ring | Minimum Inhibitory Concentration (MIC) in μM |

| PM2 | 4-Chloro | 0.2 |

| PM4 | 4-Nitro | 0.2 |

Note: The above data is for analogs of this compound and is presented to illustrate the potential potency of this chemical class.

Experimental Protocols

In Vitro Antitubercular Activity Screening

The antitubercular activity of the pyrimidine analogs was assessed using the Microplate Alamar Blue Assay (MABA).

Protocol:

-

Preparation of Bacterial Culture: Mycobacterium tuberculosis H37Rv strain is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

-

Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted in Middlebrook 7H9 broth to achieve the desired concentrations.

-

Assay Setup: In a 96-well microplate, the bacterial suspension is added to wells containing the serially diluted compounds. Control wells containing bacteria with no compound and wells with media only are also included.

-

Incubation: The microplate is incubated at 37°C for 5-7 days.

-

Addition of Alamar Blue: After the incubation period, a solution of Alamar Blue is added to each well.

-

Second Incubation: The plate is incubated again for 24 hours.

-